Amlodipine maleate

Description

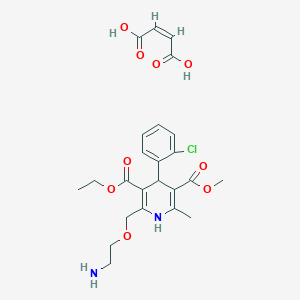

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88150-42-9 (Parent) | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027708 | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-47-4 | |

| Record name | Amlodipine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Amlodipine Maleate: Chemical Structure and Properties

Amlodipine (B1666008) maleate (B1232345) is a widely prescribed dihydropyridine (B1217469) calcium channel blocker utilized for the management of hypertension and angina.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

Amlodipine maleate is the maleate salt of amlodipine.[3] The active moiety, amlodipine, is a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer possessing greater pharmacological activity.[4]

IUPAC Name: (Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[3]

Chemical Formula: C₂₄H₂₉ClN₂O₉

Molecular Weight: 524.95 g/mol

CAS Number: 88150-47-4

Synonyms: this compound, Amvaz, UK-48,340-11

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical Description | White crystalline powder | |

| Melting Point | Form I: 174.1°C and 176.6°C (endo-endo peaks); Form II: 170.2°C, 173.6°C, and 175.1°C (endo-endo peaks) | |

| pKa (Strongest Basic) | 9.45 | |

| Solubility | - Slightly soluble in water. - Soluble in methanol, ethyl alcohol. - DMSO: 108.0 mg/mL. | |

| LogP (Octanol/Water) | 2.22 (ALOGPS) | |

| Bioavailability | Approximately 60-65% | |

| Plasma Protein Binding | Approximately 97.5% | |

| Half-life | 30 to 50 hours |

Mechanism of Action

Amlodipine is a long-acting, angioselective calcium channel blocker. Its primary mechanism of action involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.

Amlodipine binds to the alpha-1 subunit of L-type calcium channels, stabilizing them in their inactive conformation. This prevents the entry of calcium ions, which are essential for muscle contraction. The reduced intracellular calcium concentration leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation. This peripheral arterial vasodilation reduces peripheral vascular resistance, thereby lowering blood pressure.

In the treatment of angina, the dilation of coronary arteries by amlodipine improves oxygen delivery to the heart muscle. Additionally, by reducing the afterload (the resistance the heart pumps against), amlodipine decreases myocardial energy consumption and oxygen demand.

Below is a diagram illustrating the signaling pathway of amlodipine's action.

Synthesis of this compound

The synthesis of amlodipine typically involves a Hantzsch-type dihydropyridine synthesis. A common precursor is phthaloyl amlodipine, which is then deprotected to yield amlodipine free base. The maleate salt is subsequently formed by reacting the amlodipine free base with maleic acid in a suitable solvent under acidic conditions. It is crucial to maintain an acidic environment during the salt formation to prevent the formation of the amlodipine aspartate impurity, which can arise from a Michael addition of the amino group of amlodipine to the double bond of maleic acid.

A generalized workflow for the synthesis is depicted below.

References

The Genesis and Synthesis of Amlodipine Maleate: A Technical Guide

An in-depth exploration of the discovery, synthetic pathways, and mechanistic action of a cornerstone antihypertensive agent.

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, has become a frontline therapy in the management of hypertension and angina pectoris since its initial patenting in 1982 and subsequent market approval in 1990. Marketed primarily as its besylate salt under the trade name Norvasc, the maleate (B1232345) salt of amlodipine also plays a significant role in various pharmaceutical formulations. This technical guide provides a comprehensive overview of the discovery, detailed synthesis, and mechanism of action of amlodipine maleate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development

The journey of amlodipine's discovery is rooted in the broader exploration of calcium channel blockers. The pioneering work on dihydropyridines in the 1960s and 70s paved the way for the development of more vasoselective agents with improved pharmacokinetic profiles. Amlodipine was designed to have a long half-life, allowing for once-daily dosing, a significant advantage in the management of chronic conditions like hypertension. Its unique chemical structure, featuring a basic amino group, contributes to its high bioavailability and sustained duration of action.

Synthesis of this compound

The most prevalent industrial synthesis of amlodipine follows the Hantzsch pyridine (B92270) synthesis, a classic method for constructing the dihydropyridine ring. The overall process can be divided into three key stages:

-

Hantzsch Reaction: Formation of the protected amlodipine precursor, phthalimidoamlodipine (B1677751).

-

Deprotection: Removal of the phthalimido group to yield amlodipine free base.

-

Salt Formation: Reaction of the amlodipine base with maleic acid to form this compound.

Experimental Protocols

This stage involves a multi-component reaction to construct the dihydropyridine core with a protected amino functionality.

-

Reaction: 2-chlorobenzaldehyde (B119727), ethyl 4-(2-phthalimidoethoxy)acetoacetate, and methyl 3-aminocrotonate are reacted in a suitable solvent.

-

Detailed Protocol:

-

Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in isopropanol (B130326) with a catalytic amount of piperidine. The progress of this Knoevenagel condensation is monitored by thin-layer chromatography (TLC).

-

After cooling, an equimolar amount of methyl 3-aminocrotonate is added to the reaction mixture.

-

The mixture is heated to reflux for 16-24 hours, with the reaction completion monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude phthalimidoamlodipine is purified by recrystallization from a solvent such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane.

-

The phthalimido protecting group is removed to expose the primary amine of the aminoethoxy side chain.

-

Reagent: An aqueous solution of methylamine (B109427) (typically 40%) is used for the deprotection.

-

Detailed Protocol:

-

Phthalimidoamlodipine is suspended in a mixture of an organic solvent (e.g., methylene (B1212753) chloride or toluene) and a 40% aqueous solution of methylamine.

-

The mixture is stirred at ambient temperature for approximately 24 hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the organic layer containing the amlodipine free base is separated.

-

The organic layer is washed with water to remove excess methylamine and the phthalhydrazide (B32825) byproduct.

-

The organic solvent is then evaporated under reduced pressure to yield the crude amlodipine free base.

-

The final step involves the formation of the maleate salt, which can improve the drug's stability and handling properties. It is crucial to maintain an acidic environment during this step to prevent the formation of the "amlodipine aspartate" impurity, a Michael adduct of amlodipine and maleic acid.[1][2]

-

Reagents: Amlodipine free base and maleic acid.

-

Detailed Protocol:

-

A solution of maleic acid (at least a 1.05 molar equivalent) is prepared in a suitable solvent, such as ethanol or methanol.[1]

-

A solution of amlodipine free base in the same solvent is added dropwise to the maleic acid solution with stirring.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The precipitated this compound is collected by filtration.

-

The product is washed with a cold solvent (e.g., ethanol or isopropyl alcohol) and dried under vacuum.[3][4]

-

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of amlodipine and its precursor.

| Synthesis Step | Reactants | Product | Typical Yield |

| Hantzsch Reaction | 2-chlorobenzaldehyde, ethyl 4-(2-phthalimidoethoxy)acetoacetate, methyl 3-aminocrotonate | Phthalimidoamlodipine | 60-70% |

| Deprotection | Phthalimidoamlodipine, 40% aq. Methylamine | Amlodipine Free Base | 85-95% |

| Salt Formation | Amlodipine Free Base, Maleic Acid | This compound | >90% |

| Table 1: Representative Yields for the Synthesis of this compound. |

| Spectroscopic Data for Phthalimidoamlodipine | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Key Signals | 7.85-7.70 (m, 4H, phthalimide), 7.40-7.10 (m, 4H, chlorophenyl), 5.35 (s, 1H, C4-H), 4.00 (q, 2H, OCH₂CH₃), 3.95 (t, 2H, NCH₂), 3.75 (t, 2H, OCH₂), 3.60 (s, 3H, OCH₃), 2.30 (s, 3H, C6-CH₃), 1.20 (t, 3H, OCH₂CH₃) | 168.4, 167.8, 148.5, 145.2, 134.0, 132.1, 129.8, 128.9, 126.5, 123.3, 104.2, 67.8, 59.8, 51.0, 39.8, 37.7, 19.6, 14.4 |

| Table 2: NMR Data for the Phthalimidoamlodipine Intermediate. |

| Spectroscopic Data for Amlodipine | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spectrometry (ESI+) |

| Key Signals | 8.25 (br s, 2H, NH₂), 7.30-7.10 (m, 4H, chlorophenyl), 5.30 (s, 1H, C4-H), 4.60 (s, 2H, C2-CH₂O), 3.95 (q, 2H, OCH₂CH₃), 3.55 (t, 2H, OCH₂), 3.45 (s, 3H, OCH₃), 2.90 (t, 2H, NCH₂), 2.20 (s, 3H, C6-CH₃), 1.10 (t, 3H, OCH₂CH₃) | 167.5, 165.8, 148.0, 146.5, 133.0, 131.5, 130.0, 128.5, 125.0, 102.5, 70.0, 60.5, 50.0, 41.0, 39.0, 18.5, 14.0 | [M+H]⁺ = 409.1 |

| Table 3: Spectroscopic Data for Amlodipine Free Base. |

Mechanism of Action and Signaling Pathway

Amlodipine's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium ions, which are essential for muscle contraction. The resulting relaxation of vascular smooth muscle leads to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.

Recent research has elucidated a more detailed signaling pathway involved in amlodipine's effects on vascular smooth muscle cells (VSMCs). Amlodipine has been shown to promote the activation of Akt2, a serine/threonine kinase. This activation leads to the translocation of the transcription factor Sp1 into the nucleus. In the nucleus, Sp1 binds to the promoter of microRNA-21 (miR-21), upregulating its expression. miR-21, in turn, targets and downregulates the expression of programmed cell death 4 (PDCD4), a protein that inhibits the expression of smooth muscle-specific contractile genes. The overall effect is the promotion of a differentiated, contractile phenotype of VSMCs, contributing to vascular stability.

Visualizing the Pathways

Synthesis Workflow

Caption: Synthetic pathway of this compound.

Signaling Pathway

Caption: Amlodipine's mechanism of action in VSMCs.

References

- 1. EP1309555A1 - Process for making this compound - Google Patents [patents.google.com]

- 2. US6600047B2 - Process for making this compound - Google Patents [patents.google.com]

- 3. WO2005023769A1 - Process for the preparation of amlodipine salts - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

The Pharmacological Profile of Amlodipine Maleate in the Management of Hypertension: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amlodipine (B1666008) maleate (B1232345), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for hypertension and angina. Its efficacy stems from its high affinity and selectivity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in peripheral resistance. This technical guide provides a comprehensive overview of the pharmacological profile of amlodipine maleate, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. The content herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering in-depth information supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. Amlodipine, first approved in 1987, has become a cornerstone in the management of high blood pressure.[1] As a dihydropyridine calcium channel blocker, it exhibits a greater selectivity for vascular smooth muscle cells than for cardiac muscle cells, which contributes to its potent antihypertensive effects with a lower incidence of cardiac side effects compared to other classes of calcium channel blockers.[2] Its long half-life allows for convenient once-daily dosing, improving patient compliance.[3] This guide delves into the core pharmacological aspects of this compound, providing a technical foundation for its continued study and application in cardiovascular medicine.

Mechanism of Action

Amlodipine exerts its therapeutic effect by blocking the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and, to a lesser extent, in cardiac muscle.[4] This inhibition of calcium entry leads to a decrease in intracellular calcium concentration, which in turn reduces the contractile activity of smooth muscle cells, resulting in vasodilation. The greater effect on vascular smooth muscle compared to cardiac muscle makes it a potent peripheral arterial vasodilator.[5]

The binding of amlodipine to the L-type calcium channel is characterized by a slow onset and offset, contributing to its long duration of action. Experimental data suggest that amlodipine binds to both dihydropyridine and non-dihydropyridine binding sites on the channel. By reducing total peripheral resistance (afterload), amlodipine lowers blood pressure. In angina, this afterload reduction decreases myocardial oxygen demand.

Signaling Pathway

The antihypertensive effect of amlodipine is initiated by its binding to L-type calcium channels, which disrupts the normal signaling cascade for muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of amlodipine is characterized by its slow absorption, high bioavailability, extensive metabolism, and long elimination half-life.

| Parameter | Value | Reference |

| Bioavailability | 64-90% | |

| Time to Peak Plasma Concentration (Tmax) | 6-12 hours | |

| Plasma Protein Binding | ~93-98% | |

| Volume of Distribution (Vd) | 21 L/kg | |

| Metabolism | Extensively hepatic (via CYP3A4) | |

| Elimination Half-life (t½) | 30-50 hours | |

| Excretion | ~10% parent drug, 60% metabolites in urine |

Pharmacodynamics

The pharmacodynamic effects of amlodipine are a direct consequence of its mechanism of action, resulting in a gradual and sustained reduction in blood pressure.

| Parameter | Observation | Reference |

| Onset of Action | Gradual | |

| Duration of Action | >24 hours | |

| Effect on Heart Rate | No significant change with chronic use | |

| Dose-Response | Dose-dependent reduction in blood pressure |

Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channels

This protocol outlines a method to determine the binding affinity of amlodipine for L-type calcium channels in rat cardiac membranes.

Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]amlodipine and the inhibitory constant (Ki) of unlabeled amlodipine.

Materials:

-

Rat cardiac membrane fragments

-

[³H]amlodipine (radioligand)

-

Unlabeled amlodipine

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cardiac tissue in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in incubation buffer. Determine the protein concentration.

-

Saturation Binding:

-

Incubate a fixed amount of membrane protein with increasing concentrations of [³H]amlodipine.

-

For each concentration, prepare parallel tubes with an excess of unlabeled amlodipine to determine non-specific binding.

-

Incubate at 25°C for up to 5 hours to reach equilibrium.

-

-

Competition Binding:

-

Incubate a fixed concentration of [³H]amlodipine and membrane protein with increasing concentrations of unlabeled amlodipine.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]amlodipine and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of unlabeled amlodipine and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of amlodipine on L-type calcium currents (ICa,L) in isolated ventricular myocytes.

Objective: To determine the concentration-dependent inhibition of ICa,L by amlodipine and its effects on channel gating properties.

Materials:

-

Isolated ventricular myocytes (e.g., from rat or guinea pig)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass micropipettes

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Amlodipine stock solution

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion.

-

Pipette Fabrication: Pull micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation and Whole-Cell Configuration: Form a giga-ohm seal between the micropipette and the cell membrane, then rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Hold the cell at a holding potential of -80 mV.

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at regular intervals.

-

-

Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of amlodipine.

-

Data Acquisition: Record current traces before, during, and after drug application.

-

Data Analysis:

-

Measure the peak ICa,L amplitude at each amlodipine concentration.

-

Construct a concentration-response curve and fit the data to determine the IC50 value.

-

Analyze changes in current-voltage (I-V) relationships, steady-state activation, and inactivation curves to assess the effects on channel gating.

-

Isolated Aortic Ring Assay for Vasorelaxant Activity

This protocol details the measurement of isometric tension in isolated rat aortic rings to assess the vasorelaxant effects of amlodipine.

Objective: To determine the potency of amlodipine (IC50) in relaxing pre-contracted aortic rings.

Materials:

-

Thoracic aorta from rats

-

Organ bath system with isometric force transducers

-

Krebs-Ringer solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose.

-

Potassium chloride (KCl) for depolarization-induced contraction

-

Phenylephrine (B352888) (PE) for receptor-mediated contraction

-

Amlodipine stock solution

Procedure:

-

Tissue Preparation: Excise the thoracic aorta, clean it of adherent tissue, and cut it into rings of approximately 1-2 mm in width.

-

Mounting: Mount the aortic rings in an organ bath filled with Krebs-Ringer solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Equilibrate the rings under a resting tension of 1.5 g for at least 30-60 minutes, with periodic washes.

-

Contraction:

-

Induce a sustained contraction by adding a high concentration of KCl (e.g., 80 mM) or a submaximal concentration of phenylephrine (e.g., 10⁻⁷ M).

-

-

Cumulative Concentration-Response Curve:

-

Once the contraction has stabilized, add amlodipine cumulatively to the bath in increasing concentrations.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each amlodipine concentration as a percentage of the pre-contraction tension.

-

Plot the percentage of relaxation against the log concentration of amlodipine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Quantitative Data

In Vitro Potency

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Inhibition of Ca²⁺-induced contraction | Depolarized rat aorta | IC50 | 1.9 nM | |

| Inhibition of K⁺-induced contraction | Pig coronary artery | IC50 | 55 nM | |

| Inhibition of L-type Ca²⁺ current (S-amlodipine) | Rat ventricular myocytes | IC50 | 0.62 µM | |

| [³H]amlodipine Binding | Rat cardiac membranes | Kd | 1.64 ± 0.17 nM | |

| Inhibition of --INVALID-LINK--PN200-110 Binding | Pig coronary artery sarcolemma | Ki | 4.41 nM | |

| Inhibition of CaV1.2 channels | - | IC50 | 57 ± 22 nM |

Clinical Efficacy in Hypertension

| Study Population | Amlodipine Dose | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |

| Mild to moderate hypertension | 5 mg daily | -14.5 / -7.5 mmHg (clinic BP) | |

| Mild to moderate hypertension | 10 mg daily | -13.3 / -9.2 mmHg (Asian patients) | |

| Patients ≥55 years (titrated from 5 to 10 mg) | 10 mg daily | -12.1 / -6.7 mmHg | |

| Patients <55 years (titrated from 5 to 10 mg) | 10 mg daily | -12.8 / -8.0 mmHg |

Safety and Tolerability

Amlodipine is generally well-tolerated. The most common adverse events are related to its vasodilatory properties.

| Adverse Event | Incidence | Reference |

| Peripheral Edema | ~16.6% (monotherapy) | |

| Headache | 1.6% | |

| Dizziness | Common | |

| Flushing | Common | |

| Palpitations | Common |

The incidence of peripheral edema is dose-dependent and can be reduced when amlodipine is combined with an ACE inhibitor or an angiotensin II receptor blocker.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the vasorelaxant properties of a test compound like amlodipine using an isolated tissue bath experiment.

Conclusion

This compound remains a cornerstone in the pharmacological management of hypertension due to its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy. Its high selectivity for vascular L-type calcium channels results in potent vasodilation and a sustained reduction in blood pressure with once-daily dosing. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking a deeper understanding of amlodipine's pharmacological properties. Further research may continue to explore its pleiotropic effects and potential applications in other cardiovascular conditions.

References

- 1. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Relaxation of potassium chloride-induced contractions by amlodipine and its interaction with the 1,4-dihydropyridine-binding site in pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amlodipine in the current management of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial clinical trials and development history of Amlodipine

An In-depth Technical Guide on the Core Initial Clinical Trials and Development History of Amlodipine (B1666008)

Introduction

Amlodipine is a second-generation dihydropyridine (B1217469) calcium channel blocker widely recognized for its efficacy in treating hypertension and coronary artery disease.[1] Its development marked a significant advancement in cardiovascular pharmacology, offering a long-acting therapeutic option with a favorable side-effect profile that encourages patient compliance.[1][2] Patented in 1982 and receiving its initial FDA approval in 1987, amlodipine has become one of the most prescribed antihypertensive medications globally.[3][4] This technical guide provides a comprehensive overview of the seminal preclinical and clinical studies that defined the safety, efficacy, and pharmacokinetic profile of amlodipine, intended for an audience of researchers, scientists, and drug development professionals.

Development History and Preclinical Foundation

The journey of amlodipine from discovery to clinical staple was built on a robust preclinical program designed to elucidate its mechanism of action, pharmacological effects, and safety profile.

Mechanism of Action

Amlodipine functions as a peripheral arterial vasodilator by directly acting on vascular smooth muscle, which leads to a reduction in peripheral vascular resistance and a decrease in blood pressure. Its primary mechanism involves the inhibition of calcium ion influx through L-type (slow) calcium channels in the membranes of vascular smooth muscle and cardiac muscle cells. Amlodipine exhibits greater selectivity for vascular smooth muscle cells than for cardiac muscle cells, which accounts for its potent antihypertensive effects without significant negative inotropic effects at therapeutic doses.

The binding of calcium to intracellular calmodulin initiates a cascade that activates myosin light-chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. By blocking the initial calcium influx, amlodipine interrupts this process, causing vasodilation. Further research has indicated that amlodipine's vasoprotective effects may also involve the promotion of Akt2 activation, leading to the nuclear translocation of the Sp1 transcription factor, which in turn regulates the expression of vascular smooth muscle cell differentiation genes.

Preclinical Pharmacology and Toxicology

Early preclinical studies established the foundational pharmacokinetic and safety profile of amlodipine. Studies in animal models demonstrated that amlodipine is well-absorbed orally and is extensively metabolized in the liver. Its distinctive pharmacokinetic characteristics, including a long elimination half-life, were identified in these initial animal studies. Toxicological evaluations, including teratogenicity tests, were also conducted. In mice, high concentrations of amlodipine were observed to potentially decrease parthenogenetic activation and inhibit early embryonic development, highlighting the importance of dose and safety considerations.

Clinical Development Program

The clinical development of amlodipine progressed through a series of phased trials to systematically evaluate its safety, pharmacokinetics, and efficacy.

Phase I Clinical Trials

Phase I studies were conducted in healthy volunteers to determine the initial safety, tolerability, and pharmacokinetic profile of amlodipine. Studies involving orally administered 14C-labelled amlodipine confirmed that the drug is well absorbed, with a mean oral bioavailability of approximately 60-65%. These trials established key pharmacokinetic parameters that distinguish amlodipine from other dihydropyridines, most notably its long elimination half-life, which supports a once-daily dosing regimen. Steady-state plasma concentrations were achieved after 7 to 8 days of consecutive daily dosing.

Experimental Protocol: Phase I Pharmacokinetic Study

-

Design: Open-label study in a small cohort of healthy volunteers.

-

Intervention: Administration of a single oral dose of 14C-labelled amlodipine.

-

Measurements: Serial blood and urine samples were collected over an extended period to measure concentrations of the parent drug and its metabolites.

-

Primary Endpoints: Calculation of key pharmacokinetic parameters, including bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), volume of distribution, plasma protein binding, and elimination half-life (t½).

The quantitative data derived from these early studies are summarized in the table below.

Table 1: Summary of Amlodipine Pharmacokinetic Parameters from Early Clinical Studies

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 60% - 65% | |

| Time to Peak Plasma Conc. (Tmax) | 6 - 12 hours | |

| Elimination Half-life (t½) | 40 - 50 hours | |

| Plasma Protein Binding | ~98% | |

| Volume of Distribution (Vd) | 21 L/kg |

| Metabolism | Extensively hepatic | |

Phase II and III Clinical Trials

Following the establishment of its safety and pharmacokinetic profile, amlodipine advanced to Phase II and III trials to assess its efficacy in treating hypertension and chronic stable angina.

Early pivotal trials demonstrated the antihypertensive efficacy of once-daily amlodipine. One key study was a double-blind, placebo-controlled, parallel-group trial involving patients with mild to moderate hypertension.

Experimental Protocol: Phase III Hypertension Trial

-

Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 30 patients with mild to moderate essential hypertension.

-

Procedure: Following a washout period, patients were randomized to receive either amlodipine or a placebo. The amlodipine dose was titrated from 2.5 mg to 10 mg daily at two-week intervals over a total treatment period of 8 weeks. A final 4-week washout period followed the treatment phase.

-

Primary Efficacy Endpoint: Change in supine and standing blood pressure from baseline to the end of the 8-week treatment period, corrected for placebo effect.

The trial demonstrated a statistically significant reduction in blood pressure in the amlodipine group compared to the placebo group, with no significant changes in heart rate.

Table 2: Efficacy of Amlodipine Monotherapy in Mild-to-Moderate Hypertension (8-Week Study)

| Blood Pressure Measurement | Mean Reduction (Corrected for Placebo) | Reference |

|---|---|---|

| Supine Blood Pressure | 16 / 12 mmHg |

| Standing Blood Pressure | 14 / 4 mmHg | |

The efficacy of amlodipine for chronic stable angina was evaluated in trials designed to measure its antianginal and anti-ischemic effects. A representative study employed a single-blind dose-titration phase followed by a double-blind, placebo-randomized withdrawal phase.

Experimental Protocol: Chronic Stable Angina Trial

-

Design: A 26-week single-blind, dose-titration phase followed by a 6-week double-blind, placebo-randomized withdrawal phase.

-

Participants: 29 patients with chronic stable angina pectoris.

-

Procedure: During the single-blind phase, all patients received amlodipine with dose titration. This was followed by randomization to either continue amlodipine or switch to a placebo for the 6-week double-blind phase.

-

Primary Efficacy Endpoints: Change in the frequency of anginal episodes, consumption of sublingual nitroglycerin, and exercise tolerance as measured by a treadmill test.

The results confirmed amlodipine's efficacy, showing significant improvements in both antianginal and anti-ischemic parameters.

Table 3: Efficacy of Amlodipine in Chronic Stable Angina

| Efficacy Parameter | Result | p-value | Reference |

|---|---|---|---|

| Anginal Episodes | Significant reduction vs. placebo | < 0.001 | |

| Nitroglycerin Usage | Significant reduction vs. placebo | < 0.01 | |

| Total Exercise Time | Significant improvement vs. baseline | < 0.001 |

| Time to 1mm ST Depression | Significant improvement vs. baseline | < 0.001 | |

Landmark Post-Marketing Trials

While beyond the scope of "initial" trials, several large-scale, post-marketing studies have been crucial in defining amlodipine's role in cardiovascular medicine.

-

The ASCOT (Anglo-Scandinavian Cardiac Outcomes Trial) demonstrated that an amlodipine-based regimen was more effective than an atenolol-based regimen in reducing cardiovascular mortality and stroke in hypertensive patients.

-

The PREVENT (Prospective Randomized Evaluation of the Vascular Effects of Norvasc) trial investigated amlodipine's effect on the progression of atherosclerosis in patients with coronary artery disease, finding a beneficial role in lowering hospitalizations for angina and coronary revascularizations.

-

The CAMELOT (Comparison of Amlodipine versus Enalapril (B1671234) to Limit Occurrences of Thrombosis) trial showed that amlodipine was superior to placebo and enalapril in reducing adverse cardiovascular events in patients with coronary artery disease and normal blood pressure.

Conclusion

The development of amlodipine was a methodical process rooted in comprehensive preclinical and clinical research. Initial Phase I trials successfully characterized its unique and favorable pharmacokinetic profile, notably its long half-life, which established the basis for a convenient once-daily dosing regimen. Subsequent pivotal trials in Phase II and III rigorously demonstrated its efficacy and safety for the treatment of both hypertension and chronic stable angina. The positive outcomes from these foundational studies led to its regulatory approval and established amlodipine as a first-line agent in the management of cardiovascular disease, a status that has been continually reinforced by decades of clinical use and large-scale outcome trials.

References

Amlodipine Maleate: A Technical Guide on its Role as a Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008) is a third-generation dihydropyridine (B1217469) calcium antagonist renowned for its efficacy in the management of hypertension and angina pectoris.[1] First approved by the FDA in 1987, it has become a cornerstone therapy due to its selectivity for peripheral blood vessels, which minimizes myocardial depression compared to other calcium channel blockers.[2][3] Its unique pharmacokinetic profile, characterized by a long half-life of 30 to 50 hours, allows for convenient once-daily dosing.[3][4] This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and experimental evaluation of amlodipine maleate.

Core Mechanism of Action

Amlodipine functions as a potent peripheral arterial vasodilator by directly targeting vascular smooth muscle. This action leads to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. The primary molecular target of amlodipine is the voltage-dependent L-type calcium channel.

Molecular Interaction with the L-type Calcium Channel

Amlodipine inhibits the influx of calcium ions across the cell membranes of vascular smooth muscle and cardiac muscle. It exhibits a higher selectivity for vascular smooth muscle cells over cardiac muscle cells. The drug binds to the alpha-1 subunit of the L-type calcium channels, stabilizing them in an inactive conformation. This prevents the influx of extracellular calcium ions, a critical step in muscle contraction. The binding site for dihydropyridines, including amlodipine, is located within the transmembrane segments IIIS5, IIIS6, and IVS6 of the channel's α1 subunit. Studies using a permanently charged amlodipine derivative suggest this binding site resides within the lipid bilayer or channel pore, closer to the extracellular face of the membrane.

Signaling Pathway of Vasodilation

The therapeutic effect of amlodipine is a direct consequence of its ability to reduce intracellular calcium concentration ([Ca2+]) in vascular smooth muscle cells. This initiates a signaling cascade that leads to vasodilation.

-

Inhibition of Ca2+ Influx : Amlodipine blocks the L-type calcium channels, preventing the entry of Ca2+ into the cell.

-

Reduced Calmodulin Activation : The decrease in intracellular [Ca2+] leads to less calcium binding to calmodulin.

-

Inhibition of MLCK : The Ca2+-calmodulin complex is required to activate Myosin Light Chain Kinase (MLCK). With reduced activation, MLCK is less able to phosphorylate the myosin light chain.

-

Decreased Muscle Contraction : Phosphorylation of the myosin light chain is essential for the interaction between actin and myosin filaments, which drives muscle contraction. Reduced phosphorylation leads to smooth muscle relaxation.

-

Vasodilation : The relaxation of vascular smooth muscle results in the widening of blood vessels (vasodilation), which decreases peripheral vascular resistance and lowers blood pressure.

Beyond this primary pathway, amlodipine has been shown to have other effects. In human vascular smooth muscle cells, it can alter Ca2+ mobilization from internal stores and inhibit the activation of the p42/p44 mitogen-activated protein kinase (ERK 1/2) pathway. It has also been found to induce the expression of miR-21 in vascular smooth muscle cells through an Akt2/Sp1-dependent mechanism, which is involved in regulating the vascular smooth muscle cell phenotype.

Caption: Amlodipine's signaling pathway leading to vasodilation.

Quantitative Pharmacodynamic and Pharmacokinetic Data

Amlodipine's efficacy is supported by its distinct pharmacokinetic and pharmacodynamic properties. Its slow absorption and long elimination half-life contribute to a gradual onset of action, which helps to avoid reflex tachycardia.

| Parameter | Value | Species/System | Reference |

| Pharmacokinetics | |||

| Bioavailability | 60-80% | Human | , |

| Elimination Half-life | 30-60 hours | Human | ,, |

| Peak Plasma Concentration | 6-12 hours post-administration | Human | , |

| Plasma Protein Binding | ~93% | Human | |

| Pharmacodynamics (Binding Affinity & Potency) | |||

| KD for (-)[3H]amlodipine | 1.68 ± 0.12 nM | Rat Cardiac Membranes | |

| Bmax for (-)[3H]amlodipine | 0.34 ± 0.08 pmol/mg protein | Rat Cardiac Membranes | |

| IC50 for N-type channels | 2.7 µM (at -60mV) | Xenopus Oocytes (α1Bα2/δ1β1a) | |

| IC50 for Cav1.2 channels | 57 ± 22 nM | Expressed Channels | |

| IC50 for CavAb channels | 10 nM (after depolarization train) | Bacterial CaVAb Channel |

Key Experimental Protocols

The characterization of amlodipine's function relies on several key experimental techniques.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the flow of ions through the L-type calcium channels in single cells, providing direct evidence of channel blockade.

Objective: To measure the inhibitory effect of amlodipine on L-type Ca2+ channel currents.

Methodology:

-

Cell Preparation: Single ventricular myocytes or vascular smooth muscle cells are isolated.

-

Electrode Placement: A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell membrane potential is held at a specific voltage (e.g., -60 mV or -80 mV). Depolarizing voltage steps (e.g., to +10 mV) are applied to open the voltage-gated Ca2+ channels.

-

Current Recording: The resulting inward Ca2+ current is recorded.

-

Drug Application: Amlodipine is applied to the cell via perfusion.

-

Data Analysis: The reduction in the Ca2+ current in the presence of amlodipine is measured to determine the degree of channel block. Dose-response curves are generated to calculate the IC50 value. The voltage and frequency dependence of the block can also be assessed.

Caption: Workflow for a whole-cell patch-clamp experiment.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (KD) and the density of binding sites (Bmax) for amlodipine on its target receptor.

Objective: To characterize the binding of radiolabeled amlodipine to the L-type calcium channel.

Methodology:

-

Membrane Preparation: Membrane fragments rich in L-type calcium channels (e.g., from rat cardiac tissue or skeletal muscle t-tubules) are prepared.

-

Incubation: The membrane preparation is incubated with increasing concentrations of a radiolabeled form of amlodipine (e.g., (-)[3H]amlodipine).

-

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of an unlabeled competitor drug to determine non-specific binding.

-

Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding curves are plotted to determine the KD (dissociation constant) and Bmax (maximum binding capacity). Competition binding assays, where a fixed concentration of radioligand is displaced by increasing concentrations of unlabeled amlodipine, can be used to determine the IC50.

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound's role as a calcium channel blocker is well-defined, centering on its high-affinity binding to the α1 subunit of L-type calcium channels in vascular smooth muscle. This interaction inhibits calcium influx, leading to vasodilation and a reduction in blood pressure. Its unique pharmacokinetic properties, including a long half-life and gradual onset of action, contribute significantly to its clinical efficacy and favorable side-effect profile. The detailed understanding of its mechanism, supported by robust experimental data from techniques like patch-clamp electrophysiology and radioligand binding assays, solidifies its position as a critical therapeutic agent and provides a strong foundation for the development of future cardiovascular drugs.

References

Amlodipine Maleate: A Comprehensive Technical Guide to its Molecular Targets in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] Its efficacy in treating cardiovascular diseases stems from its high affinity and selectivity for specific molecular targets within the cardiovascular system.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms of amlodipine, focusing on its primary targets, associated signaling pathways, and the experimental methodologies used to elucidate these interactions. Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle to cause a reduction in peripheral vascular resistance and a decrease in blood pressure.[3]

Primary Molecular Target: L-type Voltage-Gated Calcium Channels

The principal molecular target of amlodipine is the L-type voltage-gated calcium channel (Ca_v1.2) located on the cell membranes of vascular smooth muscle cells and cardiac myocytes. By selectively inhibiting these channels, amlodipine modulates the influx of extracellular calcium ions (Ca²⁺) into the cell. This inhibitory action is the cornerstone of its therapeutic effects in cardiovascular disease. The contraction of cardiac and vascular smooth muscle is dependent on the influx of extracellular calcium ions through these specific ion channels. Amlodipine exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells.

Quantitative Binding Data

Radioligand binding assays have been instrumental in quantifying the affinity of amlodipine for its target. These studies have demonstrated high-affinity binding to a single population of sites on the L-type calcium channel.

| Target | Radioligand | Preparation | K_d (nM) | B_max (pmol/mg protein) | Reference |

| L-type Calcium Channel | (-)[³H]amlodipine | Rat cardiac membrane fragments | 1.64 ± 0.17 | 0.45 ± 0.08 | |

| L-type Calcium Channel | (-)[³H]amlodipine | Rat cardiac membrane fragments | 1.68 ± 0.12 | 0.34 ± 0.08 |

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of amlodipine to L-type calcium channels.

Objective: To determine the dissociation constant (K_d) and maximum binding capacity (B_max) of amlodipine for L-type calcium channels in rat cardiac membranes.

Materials:

-

Tissue Preparation: Rat cardiac membrane fragments.

-

Radioligand: (-)[³H]amlodipine.

-

Buffers: Incubation buffer, wash buffer.

-

Scintillation Cocktail

-

Instrumentation: Homogenizer, centrifuge, scintillation counter.

Methodology:

-

Membrane Preparation:

-

Cardiac tissue is isolated from rats and homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed multiple times and resuspended in the incubation buffer.

-

The protein concentration of the membrane preparation is determined.

-

-

Saturation Binding Assay:

-

A fixed amount of membrane protein is incubated with increasing concentrations of (-)[³H]amlodipine.

-

For each concentration, parallel tubes are prepared with an excess of unlabeled amlodipine to determine non-specific binding.

-

Incubation is carried out for up to 5 hours to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

-

The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.

-

The specific binding data is then plotted against the radioligand concentration, and the K_d and B_max values are determined by non-linear regression analysis.

-

Signaling Pathways Modulated by Amlodipine

Canonical Pathway: Inhibition of Calcium-Mediated Vascular Contraction

Amlodipine's primary therapeutic effect is achieved through the blockade of L-type calcium channels in vascular smooth muscle cells. This disrupts the normal signaling cascade that leads to vasoconstriction.

-

Mechanism: Under normal physiological conditions, depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ to enter the cell. The influx of Ca²⁺ leads to its binding with calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK). Activated MLCK phosphorylates the myosin light chain, which in turn initiates the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction. Amlodipine, by blocking the initial influx of Ca²⁺, prevents this entire cascade, leading to vasodilation, reduced peripheral resistance, and a decrease in blood pressure.

Secondary Pathways and Pleiotropic Effects

Beyond its primary role as a calcium channel blocker, amlodipine exhibits several other effects that contribute to its cardiovascular benefits.

-

Nitric Oxide (NO) and Adenosine-Dependent Vasodilation: Amlodipine has been shown to increase the production of nitric oxide (NO), a potent vasodilator. It may also enhance adenosine (B11128) levels, which further promotes vasodilation. Studies suggest that amlodipine-induced coronary vasodilation in ischemic hearts is mediated by both adenosine- and NO-dependent mechanisms. This is partly attributed to amlodipine's antioxidant properties, which reduce oxidative stress that can otherwise decrease the bioavailability of NO and adenosine.

-

Akt2/Sp1/miR-21 Signaling Pathway: Recent research has uncovered a novel mechanism involving the Akt2/Sp1/miR-21 signaling pathway in vascular smooth muscle cells (VSMCs). Amlodipine promotes the activation of Akt2, which leads to the translocation of the Sp1 transcription factor into the nucleus. In the nucleus, Sp1 increases its binding activity to the miR-21 promoter, which in turn regulates the expression of genes involved in VSMC differentiation and contributes to vasodilation.

Conclusion

The therapeutic efficacy of amlodipine maleate (B1232345) in cardiovascular disease is primarily attributed to its high-affinity blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure. Quantitative data from radioligand binding assays confirm its potent interaction with this target. Furthermore, amlodipine exhibits pleiotropic effects, including the modulation of nitric oxide and adenosine pathways, as well as influencing gene expression through the Akt2/Sp1/miR-21 signaling cascade. A thorough understanding of these molecular targets and pathways is crucial for the continued development of novel cardiovascular therapies and for optimizing the clinical use of amlodipine.

References

- 1. Pharmacogenomic Study of Selected Genes Affecting Amlodipine Blood Pressure Response in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amlodipine. A reappraisal of its pharmacological properties and therapeutic use in cardiovascular disease PMID: 8521773 | MCE [medchemexpress.cn]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Amlodipine Maleate

This document provides an in-depth technical overview of the core physicochemical properties of amlodipine (B1666008) maleate (B1232345), focusing on its solubility and stability characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Characteristics

Amlodipine's solubility is a critical factor influencing its dissolution and bioavailability. While data for the maleate salt is specific in some cases, much of the quantitative data is derived from studies on amlodipine free base or other salt forms, such as besylate. Amlodipine is classified as a weakly basic drug with a pKa of approximately 9.0.[1]

The aqueous solubility of amlodipine is highly dependent on pH. As a basic compound, its solubility increases significantly in acidic conditions. A saturated solution of (S)-amlodipine maleate in water has a pH of 4.9.[2] In the physiological pH range of 1.2 to 6.8, the lowest aqueous solubility of amlodipine at 37°C is approximately 1 mg/mL, which allows it to be classified as a "highly soluble" drug according to the World Health Organization (WHO) guidelines based on its dose-to-solubility ratio.[1] The solubility profile shows a dramatic increase to over 100 mg/mL at a pH below 3.8.[2]

Amlodipine exhibits varied solubility in common organic solvents. This data is crucial for developing analytical methods and understanding its behavior during manufacturing processes.

Table 1: Solubility of Amlodipine in Various Solvents

| Solvent | Form | Solubility | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | Free Base | ~20 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Free Base | ~12.5 mg/mL | |

| Ethanol | Free Base | ~12.5 mg/mL | |

| Methanol (B129727) | Besylate Salt | Freely Soluble | |

| Ethanol (95%) | Besylate Salt | Sparingly Soluble | |

| 2-Propanol | Besylate Salt | Slightly Soluble | |

| Water | Besylate Salt | Slightly Soluble |

| Aqueous Buffer (PBS, pH 7.2) | Free Base | ~0.077 mg/mL (in 1:12 DMF:PBS) | |

Note: "Freely Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative terms as defined by pharmacopeias.

Stability Characteristics

Understanding the stability of amlodipine maleate is essential for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies, conducted under conditions more stringent than accelerated stability testing, are used to identify potential degradation pathways and products.

Amlodipine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. The primary degradation pathways are identified as basic hydrolysis and photolysis. The molecule is relatively stable under neutral, thermal, and humid conditions.

Table 2: Summary of Amlodipine Stability Under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Observed Degradation | Key Degradation Products | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | Minor to significant degradation reported (1% to 60%). | Pyridine (B92270) derivative (Impurity D) | |

| Base Hydrolysis | 0.1 M NaOH | Significant degradation (up to 43%). Considered a main degradation pathway. | Pyridine derivative | |

| Oxidation | 3-30% H₂O₂ | Minor to significant degradation reported (1% to 20%). | Pyridine derivative (Impurity D) | |

| Photolytic | UV and Visible Light | Significant degradation. Considered a main degradation pathway. | Pyridine derivative |

| Thermal | 80-105°C | Generally stable; minimal degradation observed in solid state. | No major impurities formed. | |

The most prominent degradation pathway for amlodipine involves the oxidation (aromatization) of its dihydropyridine (B1217469) ring to form a pyridine derivative, often referred to as Impurity D in pharmacopeial monographs. This transformation leads to a loss of pharmacological activity.

Caption: Primary degradation pathway of amlodipine.

Experimental Protocols

The following sections describe generalized methodologies for assessing the solubility and stability of this compound.

This protocol outlines the equilibrium solubility measurement, a standard method for determining the intrinsic solubility of a compound.

-

Preparation: Prepare a series of buffered aqueous solutions at various pH levels (e.g., 1.2, 4.5, 6.8) and select relevant organic solvents.

-

Sample Addition: Add an excess amount of this compound powder to a known volume of each solvent in a sealed container (e.g., glass vial). This ensures that a saturated solution is achieved.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of amlodipine using a validated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

This protocol describes a typical workflow for stress testing to identify degradation products and pathways, crucial for developing a stability-indicating analytical method.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl) and store at room temperature or elevated temperature (e.g., 80°C) for a specified duration (e.g., 6-48 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 M to 5 M NaOH) and store under similar conditions as the acid hydrolysis.

-

Oxidative Degradation: Mix the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and store for a defined period.

-

Thermal Degradation: Store the solid drug substance or a solution in an oven at a high temperature (e.g., 80-105°C) for several days.

-

Photolytic Degradation: Expose the solid drug substance or a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., 1.2 million lux-hours and 200 watt-hours/square meter).

-

-

Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all process-related impurities and degradation products. A common setup includes:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol).

-

Detection: UV detection, typically at 237 nm or 360 nm.

-

-

Peak Purity and Mass Balance: Assess the purity of the amlodipine peak in the stressed chromatograms using a photodiode array (PDA) detector. Calculate the mass balance to ensure that the decrease in the active substance corresponds to the increase in degradation products.

Caption: Workflow for forced degradation studies.

References

Early Research on Amlodipine Maleate's Antianginal Properties: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research on the antianginal properties of amlodipine (B1666008) maleate (B1232345). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the core experimental data, methodologies, and physiological mechanisms established in early clinical investigations.

Core Mechanism of Antianginal Action

Amlodipine exerts its antianginal effects primarily through its action as a dihydropyridine (B1217469) calcium channel blocker. By inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle, amlodipine leads to peripheral and coronary artery vasodilation. This vasodilation reduces systemic vascular resistance (afterload), thereby decreasing myocardial oxygen demand. Additionally, by dilating coronary arteries, amlodipine increases myocardial oxygen supply.[1][2]

The signaling pathway for amlodipine's action in vascular smooth muscle cells begins with its binding to the L-type calcium channels, preventing the influx of extracellular calcium. This reduction in intracellular calcium concentration inhibits the formation of the calcium-calmodulin complex. Consequently, there is decreased activation of myosin light chain kinase (MLCK), leading to reduced phosphorylation of the myosin light chain. This cascade of events ultimately results in smooth muscle relaxation and vasodilation.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical trials investigating the antianginal efficacy of amlodipine maleate. These studies typically involved patients with stable exertional angina and employed placebo-controlled, double-blind, and often crossover designs.

Table 1: Hemodynamic Effects of Intravenous Amlodipine in Patients with Stable Angina

| Parameter | Baseline (Mean ± SD) | After 10 mg IV Amlodipine (Mean ± SD) | P-value |

| Heart Rate (beats/min) | 75 ± 12 | 80 ± 15 | < 0.05 |

| Mean Arterial Pressure (mmHg) | 99 ± 11 | 91 ± 10 | < 0.05 |

| Systemic Vascular Resistance (dynes/sec/cm⁵) | 1091 ± 205 | 815 ± 390 | Not specified |

Data from a study assessing the hemodynamic effects 45 minutes after intravenous administration in 18 subjects with stable angina pectoris.[3]

Table 2: Effects of Amlodipine on Exercise Tolerance in Patients with Stable Angina

| Parameter | Placebo | Amlodipine (10 mg/day) | P-value |

| Total Exercise Time (seconds) | |||

| Baseline | 299 ± 43 | - | - |

| 4 hours post-dose | - | 346 ± 49 | < 0.01 |

| 8 hours post-dose | - | 368 ± 50 | < 0.01 |

| Time to Onset of Angina (seconds) | |||

| % Change from Baseline | -16.5% | +37% | Not specified |

| Total Exercise Time (seconds) - Crossover Study | |||

| Change from Baseline | +0.1% | +8.8% | 0.0004 |

| Total Work (kilopondmeters) - Crossover Study | |||

| Change from Baseline | +1.7% | +24% | 0.0006 |

Data compiled from multiple studies on patients with stable exertional angina.[1][4]

Table 3: Dose-Response Relationship of Amlodipine on Exercise Duration

| Amlodipine Dose | Number of Patients (n) | Mean Change in Total Exercise Time from Baseline |

| 1.25 mg | 12 | Statistically significant increase vs. placebo |

| 2.5 mg | 12 | Statistically significant increase vs. placebo |

| 5 mg | 12 | Statistically significant increase vs. placebo |

| 10 mg | 12 | +24% |

| Placebo | 12 | -20% |

Data from a 4-week double-blind, parallel dose-response study in 60 patients.

Experimental Protocols in Early Amlodipine Research

The following sections detail the methodologies employed in the key experiments cited in the early evaluation of amlodipine's antianginal properties.

Assessment of Antianginal Efficacy using Treadmill Exercise Testing

A common methodology for assessing the anti-anginal efficacy of amlodipine was through standardized exercise treadmill testing.

Patient Population:

-

Patients with a history of chronic stable exertional angina.

-

Reproducible exercise-induced angina and ST-segment depression on a screening treadmill test.

-

Washout period from other antianginal medications prior to the study.

Typical Protocol (Bruce Treadmill Protocol): The Bruce protocol is a multi-stage test where the treadmill speed and incline are increased every three minutes.

-

Stage 1: 1.7 mph at a 10% grade

-

Stage 2: 2.5 mph at a 12% grade

-

Stage 3: 3.4 mph at a 14% grade

-

Subsequent Stages: Incremental increases in speed and grade.

Endpoints Measured:

-

Total Exercise Duration: The total time the patient was able to exercise.

-

Time to Onset of Angina: The time at which the patient first reported experiencing angina.

-

Time to 1 mm ST-segment Depression: The time at which the electrocardiogram (ECG) showed a 1 mm depression in the ST segment, indicative of myocardial ischemia.

-

Maximal ST-segment Depression: The greatest depression of the ST segment observed during the test.

-

Rate-Pressure Product (Double Product): Calculated as Heart Rate × Systolic Blood Pressure, an indicator of myocardial oxygen consumption.

Study Design: Many studies employed a double-blind, placebo-controlled, crossover design. Patients would receive a period of treatment with amlodipine and a period with a placebo, with a washout period in between. The order of treatment was randomized.

Hemodynamic Monitoring

Invasive hemodynamic monitoring was utilized in some early studies to directly measure the physiological effects of amlodipine.

Patient Population:

-

Patients with stable angina pectoris, often with angiographically confirmed coronary artery disease.

Protocol:

-

A pulmonary artery (PA) catheter (e.g., Swan-Ganz) was inserted to measure various hemodynamic parameters.

-

Baseline measurements were taken before drug administration.

-

Amlodipine was administered intravenously, and measurements were repeated at specified intervals.

Method for Cardiac Output Measurement (Thermodilution):

-

A known volume of a cold solution (e.g., saline or 5% dextrose) is injected into the right atrium through a port on the PA catheter.

-

A thermistor at the tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold solution mixes with the blood.

-

The cardiac output is calculated from the temperature change over time using the Stewart-Hamilton equation.

Parameters Measured:

-

Cardiac Output (CO): The volume of blood pumped by the heart per minute.

-

Heart Rate (HR): Number of heartbeats per minute.

-

Mean Arterial Pressure (MAP): Average arterial pressure during a single cardiac cycle.

-

Pulmonary Artery Pressure (PAP): Blood pressure in the pulmonary artery.

-

Pulmonary Capillary Wedge Pressure (PCWP): An indirect measure of left atrial pressure.

-

Systemic Vascular Resistance (SVR): Calculated as (MAP - Central Venous Pressure) / CO × 80.

Statistical Analysis:

-

Data were typically analyzed using paired t-tests or analysis of variance (ANOVA) to compare measurements before and after drug administration, and to compare the effects of amlodipine with placebo. P-values less than 0.05 were generally considered statistically significant.

Conclusion

The early research on this compound robustly established its efficacy as an antianginal agent. Through well-designed clinical trials employing rigorous experimental protocols such as standardized treadmill testing and invasive hemodynamic monitoring, a clear picture of its mechanism of action and clinical benefits emerged. The quantitative data consistently demonstrated that amlodipine reduces the frequency of angina attacks and improves exercise tolerance in patients with stable angina. These foundational studies paved the way for amlodipine's widespread use in the management of angina pectoris.

References

- 1. A double-blind dose-response study of amlodipine in patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacodynamics of amlodipine: hemodynamic effects and antianginal efficacy after atrial pacing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antianginal effects of amlodipine at a single dose on exertional angina patients using treadmill exercise testing--a randomized crossover study in comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Amlodipine Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine (B1666008) maleate (B1232345), a long-acting dihydropyridine (B1217469) calcium channel blocker, is primarily used in the management of hypertension and angina.[1] Its mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Beyond its well-established cardiovascular effects, emerging in vitro research has unveiled pleiotropic activities of amlodipine, including anti-proliferative, pro-apoptotic, and anti-invasive effects in various cancer cell lines, as well as modulatory effects on endothelial and vascular smooth muscle cell functions.[4][5]

These application notes provide detailed protocols for key in vitro assays to investigate the cellular effects of amlodipine maleate. The protocols are designed to be adaptable to a range of cell types and research questions.

Data Presentation

Table 1: IC50 Values of Amlodipine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 8.66 | 48 | MTT | |

| MCF-7 | Breast Cancer | 12.60 | 48 | MTT | |

| A549 | Non-Small Cell Lung Cancer | 23 | 48 | MTT | |

| H1299 | Non-Small Cell Lung Cancer | 25.66 | 48 | MTT | |

| HT-29 | Colon Cancer | >10 µg/ml (>20 µM) | 48 | MTT |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Target cells (e.g., cancer cell lines, endothelial cells, vascular smooth muscle cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-